molecular formula C15H20N2O2 B2843575 N-cyclopentyl-N'-(2,6-dimethylphenyl)ethanediamide CAS No. 444284-26-8

N-cyclopentyl-N'-(2,6-dimethylphenyl)ethanediamide

Cat. No.: B2843575
CAS No.: 444284-26-8
M. Wt: 260.337
InChI Key: FYLUTKFAEOJIGK-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide is an organic compound with the molecular formula C18H24N2O2 This compound is part of the oxamide family, which is characterized by the presence of an oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide typically involves the reaction of cyclopentylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The products vary based on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide
  • N-cyclopentyl-N’-(4-methylphenyl)oxamide
  • N-cyclopentyl-N’-(2,6-diethylphenyl)oxamide

Uniqueness

N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide is unique due to the presence of both cyclopentyl and 2,6-dimethylphenyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts. Compared to similar compounds, it may exhibit different levels of activity, selectivity, and stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-cyclopentyl-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-6-5-7-11(2)13(10)17-15(19)14(18)16-12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLUTKFAEOJIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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